molecular formula C11H12ClN3O2 B14010931 (6-Chloro-pyridaZin-3-yl)-cyano-acetic acid tert-butyl ester

(6-Chloro-pyridaZin-3-yl)-cyano-acetic acid tert-butyl ester

Cat. No.: B14010931
M. Wt: 253.68 g/mol
InChI Key: RHWVWXMIKVTCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridazinyl moiety, and a cyanoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE typically involves multiple steps, starting with the preparation of the chloropyridazinyl intermediate. This intermediate is then reacted with tert-butyl cyanoacetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)CARBAMATE
  • TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)AMINOACETATE

Uniqueness

TERT-BUTYL 2-(6-CHLOROPYRIDAZIN-3-YL)-2-CYANOACETATE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the development of new pharmaceuticals.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7(6-13)8-4-5-9(12)15-14-8/h4-5,7H,1-3H3

InChI Key

RHWVWXMIKVTCNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NN=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.